molecular formula C9H16O2Si B6232880 4-[(trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid CAS No. 2758004-50-9

4-[(trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid

Cat. No.: B6232880
CAS No.: 2758004-50-9
M. Wt: 184.3
InChI Key:
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Description

4-[(trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid is an organic compound with the molecular formula C9H16O2Si. This compound is characterized by the presence of a cyclobutene ring substituted with a trimethylsilyl group and a carboxylic acid group. It is a valuable intermediate in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a trimethylsilyl-substituted alkene with a suitable cyclizing agent. The reaction conditions often include the use of a strong base and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-[(trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted cyclobutene derivatives.

Scientific Research Applications

4-[(trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the development of new drugs with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical transformations. The carboxylic acid group can form hydrogen bonds and interact with enzymes or receptors, influencing biological activity.

Comparison with Similar Compounds

    Cyclobutene-1-carboxylic acid: Lacks the trimethylsilyl group, resulting in different reactivity and stability.

    Trimethylsilyl-substituted alkenes: These compounds share the trimethylsilyl group but differ in the structure of the carbon backbone.

Uniqueness: 4-[(trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid is unique due to the combination of the cyclobutene ring and the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in various synthetic applications.

Properties

CAS No.

2758004-50-9

Molecular Formula

C9H16O2Si

Molecular Weight

184.3

Purity

95

Origin of Product

United States

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